
4-Dehydroxy-5-hydroxy Ritonavir
Vue d'ensemble
Description
4-Dehydroxy-5-hydroxy Ritonavir is a derivative of ritonavir, a well-known HIV protease inhibitor. This compound has a molecular formula of C37H48N6O5S2 and a molecular weight of 720.944 Da . This compound is characterized by the presence of a hydroxyl group at the fourth position, which distinguishes it from its parent compound, ritonavir .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ritonavir 4-hydroxy isomer involves multiple steps, starting from the basic structure of ritonavirCommon reagents used in this process include oxidizing agents such as hydrogen peroxide or organic peroxides under controlled conditions .
Industrial Production Methods
Industrial production of ritonavir 4-hydroxy isomer follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4-Dehydroxy-5-hydroxy Ritonavir undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to a structure similar to ritonavir.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups .
Applications De Recherche Scientifique
4-Dehydroxy-5-hydroxy Ritonavir has several scientific research applications:
Mécanisme D'action
4-Dehydroxy-5-hydroxy Ritonavir exerts its effects by inhibiting the HIV protease enzyme. This enzyme is crucial for the maturation of viral particles, and its inhibition prevents the virus from replicating effectively. The hydroxyl group at the fourth position enhances the binding affinity of the compound to the active site of the enzyme, making it a potent inhibitor . The compound also affects the cytochrome P450 enzyme system, particularly CYP3A4, leading to increased plasma levels of co-administered drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ritonavir: The parent compound, lacking the hydroxyl group at the fourth position.
Lopinavir: Another HIV protease inhibitor with a similar mechanism of action.
Saquinavir: A protease inhibitor used in combination with ritonavir for enhanced efficacy.
Uniqueness
4-Dehydroxy-5-hydroxy Ritonavir is unique due to the presence of the hydroxyl group, which enhances its binding affinity and inhibitory potency. This modification also affects its pharmacokinetic properties, making it a valuable compound for research and therapeutic applications .
Activité Biologique
Overview
4-Dehydroxy-5-hydroxy Ritonavir is a derivative of ritonavir, a well-known HIV protease inhibitor. Its molecular formula is C37H48N6O5S2, with a molecular weight of approximately 720.944 Da. This compound exhibits significant biological activity primarily through its inhibition of the HIV-1 protease enzyme, which is critical for the maturation and replication of the virus.
Target Enzyme:
this compound primarily targets the HIV-1 protease enzyme. By inhibiting this enzyme, the compound prevents the cleavage of viral polyproteins necessary for producing mature viral particles, thereby controlling HIV replication and improving patient outcomes.
Pharmacokinetics:
Ritonavir, including its derivatives like this compound, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), an enzyme involved in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs and potential drug-drug interactions.
This compound has been shown to induce various cellular effects, including:
- Endoplasmic Reticulum Stress: The compound can trigger stress responses in the endoplasmic reticulum, which may lead to apoptosis in certain cell types.
- Mitochondrial-Mediated Apoptosis: It has been observed to affect mitochondrial functions, contributing to programmed cell death pathways.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
Inhibition Studies
- Cytochrome P450 Enzymes: The compound inhibits CYP3A4 and CYP3A5 enzymes, affecting various metabolic pathways. Higher doses correlate with increased inhibition and enhanced drug bioavailability in animal models.
Cellular Effects
- Cellular Stress Responses: Experimental data indicate that this compound can induce oxidative stress and apoptosis in cultured cells, which may have implications for its therapeutic use in viral infections.
Dosage Effects
- Animal studies demonstrate that dosage significantly influences the biological activity of this compound. Increased doses lead to greater inhibition of HIV protease and enhanced therapeutic effects against viral replication.
Case Studies
Several clinical observations and experimental studies provide insights into the efficacy and safety profile of this compound:
- Clinical Trials on HIV Patients: In trials involving patients with HIV, ritonavir's derivatives have shown improved viral load suppression when used in combination therapies. The specific role of this compound in these combinations is under investigation but shows promise due to its potent inhibitory effects on HIV protease .
- Drug Interaction Studies: Research indicates that co-administration with other antiretrovirals enhances efficacy while also necessitating careful monitoring for potential drug-drug interactions due to CYP3A4 inhibition .
Summary Table of Biological Activities
Biological Activity | Description |
---|---|
HIV Protease Inhibition | Prevents maturation of viral particles by inhibiting protease activity |
CYP3A4 Inhibition | Increases bioavailability of co-administered drugs |
Induction of Cellular Stress | Triggers endoplasmic reticulum stress leading to apoptosis |
Dose-Dependent Effects | Higher doses correlate with increased inhibition and therapeutic efficacy |
Propriétés
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(39-29)25(3)4)34(45)41-31(17-27-14-10-7-11-15-27)32(44)18-28(16-26-12-8-6-9-13-26)40-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,40,47)(H,41,45)(H,42,46)/t28-,31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNXMJYSOAQBMK-XGKFQTDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174138 | |
Record name | Ritonavir 4-hydroxy isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202816-62-4 | |
Record name | Ritonavir 4-hydroxy isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202816624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ritonavir 4-hydroxy isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RITONAVIR 4-HYDROXY ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8V47KHDS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.